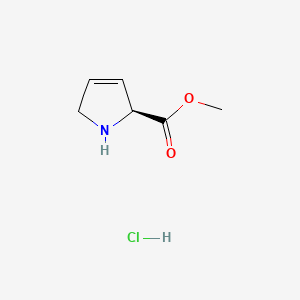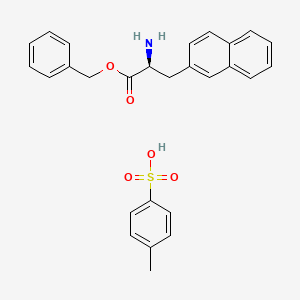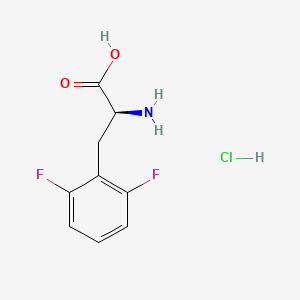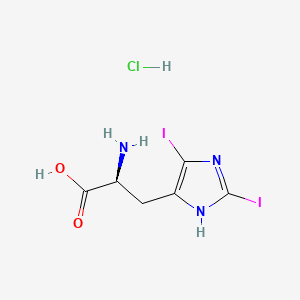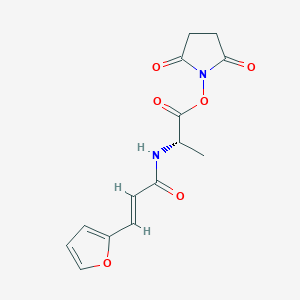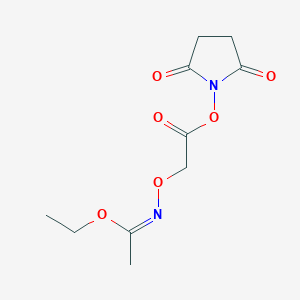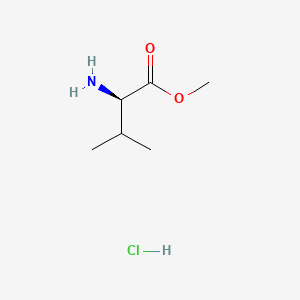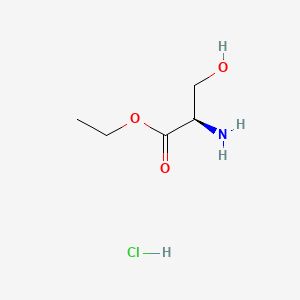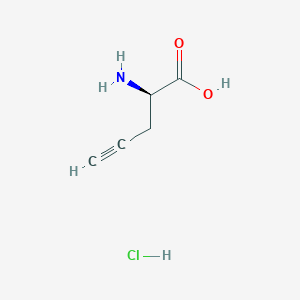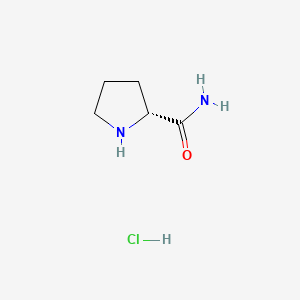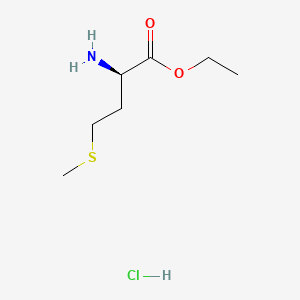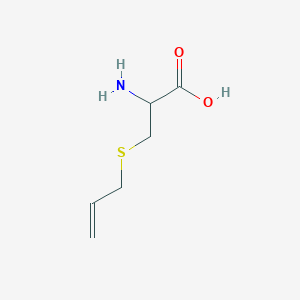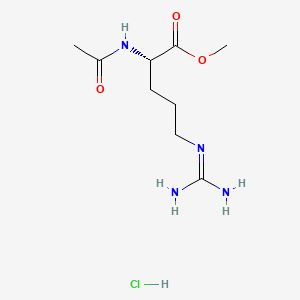
(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride, also known as Methyl-GPA, is an organic compound that is used in scientific research. It is a synthetic derivative of the naturally occurring amino acid glycine, and is often used as a reagent in organic synthesis. Methyl-GPA has a wide range of applications in scientific research, from biochemical and physiological studies to applications in lab experiments.
Applications De Recherche Scientifique
Application in Biochemistry and Molecular Biology
Summary of the Application
The compound has been used in a study that aimed to map the chemical modifications occurring on each natural amino acid residue caused by formaldehyde .
Methods of Application or Experimental Procedures
In this study, model peptides were treated with excess formaldehyde, and the reaction products were analyzed by liquid chromatography-mass spectrometry .
Results or Outcomes
Formaldehyde was shown to react with the amino group of the N-terminal amino acid residue and the side-chains of arginine, cysteine, histidine, and lysine residues . Depending on the peptide sequence, methylol groups, Schiff-bases, and methylene bridges were formed .
Application in Proteomics Research
Summary of the Application
The compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
Methods of Application or Experimental Procedures
In proteomics research, this compound can be used in various experimental procedures. However, the specific methods of application or experimental procedures would depend on the nature of the research being conducted .
Results or Outcomes
The outcomes of using this compound in proteomics research can vary widely, depending on the specific research goals. It could potentially lead to new insights into protein structures and functions, contribute to the understanding of disease mechanisms, or aid in the development of new therapeutic strategies .
Application in Enzyme Studies
Summary of the Application
“AC-ARG-OME HCL” is used as a substrate for pancreatic and intestinal kallikreins from different species. It is also hydrolyzed by trypsin .
Methods of Application or Experimental Procedures
In enzyme studies, this compound can be used in various experimental procedures. However, the specific methods of application or experimental procedures would depend on the nature of the research being conducted .
Results or Outcomes
The outcomes of using this compound in enzyme studies can vary widely, depending on the specific research goals. It could potentially lead to new insights into enzyme functions, contribute to the understanding of disease mechanisms, or aid in the development of new therapeutic strategies .
Application in Chemical Modification Studies
Summary of the Application
The compound is used in studies that aim to map the chemical modifications occurring on each natural amino acid residue .
Methods of Application or Experimental Procedures
In these studies, model peptides are treated with excess formaldehyde, and the reaction products are analyzed by liquid chromatography-mass spectrometry .
Results or Outcomes
The studies have shown that formaldehyde reacts with the amino group of the N-terminal amino acid residue and the side-chains of arginine, cysteine, histidine, and lysine residues . Depending on the peptide sequence, methylol groups, Schiff-bases, and methylene bridges are formed .
Application in Peptide Synthesis
Summary of the Application
“AC-ARG-OME HCL” is used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds, also known as peptide bonds.
Methods of Application or Experimental Procedures
In peptide synthesis, this compound can be used in various experimental procedures. However, the specific methods of application or experimental procedures would depend on the nature of the research being conducted .
Results or Outcomes
The outcomes of using this compound in peptide synthesis can vary widely, depending on the specific research goals. It could potentially lead to the synthesis of new peptides with various biological activities .
Propriétés
IUPAC Name |
methyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O3.ClH/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSXBMWQFBXLZ-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride | |
CAS RN |
1784-05-0 |
Source


|
| Record name | L-Arginine, N2-acetyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

